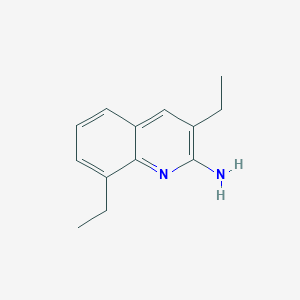
2-Amino-3,8-diethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,8-diethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their diverse applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The presence of the double ring structure and a heteroatom (nitrogen) in quinolines allows them to participate in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-3,8-diethylquinoline, can be achieved through several classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis uses glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols using microwave or ultraviolet irradiation are some of the advanced methods used . These methods aim to produce quinoline derivatives efficiently while minimizing environmental impact.
化学反応の分析
Types of Reactions: 2-Amino-3,8-diethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline derivatives with different functional groups .
科学的研究の応用
2-Amino-3,8-diethylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: They are used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-Amino-3,8-diethylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death .
類似化合物との比較
Quinoxalines: These are 1,4-diazines with similar structural motifs and biological activities.
Quinolin-8-amines: Isomerically related compounds with valuable applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-Amino-3,8-diethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of amino and ethyl groups at specific positions on the quinoline ring can enhance its interaction with molecular targets and improve its pharmacological properties .
特性
CAS番号 |
948292-00-0 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
3,8-diethylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11/h5-8H,3-4H2,1-2H3,(H2,14,15) |
InChIキー |
WKCOWLLZBGOAKT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=CC(=C(N=C21)N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


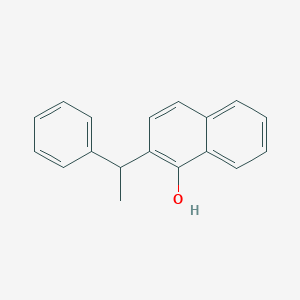
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

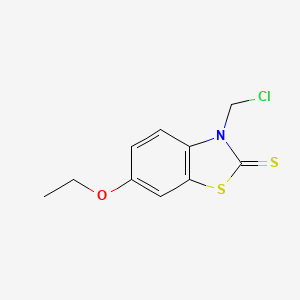
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
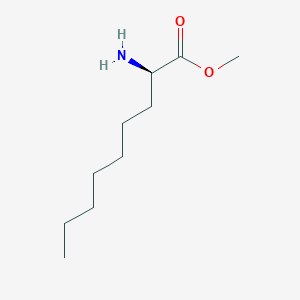
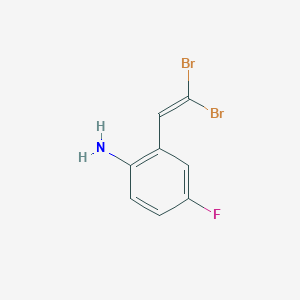
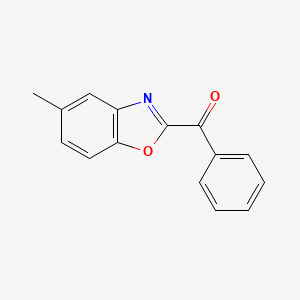

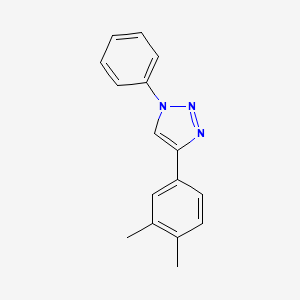
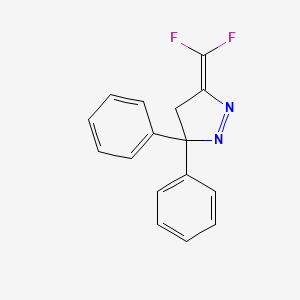
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
